Product packaging for 1-(2-Bromo-6-methylpyridin-4-YL)ethanone(Cat. No.:)

1-(2-Bromo-6-methylpyridin-4-YL)ethanone

Cat. No.: B11888906
M. Wt: 214.06 g/mol
InChI Key: JMTRTCFAVYMLOU-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylpyridin-4-yl)ethanone (CAS 1393554-68-1) is a brominated acetylpyridine derivative with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound serves as a versatile and valuable synthetic intermediate in research, particularly in medicinal chemistry and drug discovery. Its structure incorporates two key reactive sites: the bromo substituent on the pyridine ring acts as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of diverse carbon-based fragments. Simultaneously, the acetyl ketone group allows for further functionalization, including nucleophilic substitution or reduction, to create a wide array of novel chemical entities . As a building block, it is instrumental in the synthesis of compound libraries for biological screening and the development of potential pharmaceutical candidates. According to safety information, this substance has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should handle it with appropriate personal protective equipment and adhere to all relevant safety protocols. The recommended storage condition is in an inert atmosphere at 2-8°C to maintain product stability . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B11888906 1-(2-Bromo-6-methylpyridin-4-YL)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromo-6-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)4-8(9)10-5/h3-4H,1-2H3

InChI Key

JMTRTCFAVYMLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)C

Origin of Product

United States

Chemical Transformations and Reaction Pathways of 1 2 Bromo 6 Methylpyridin 4 Yl Ethanone

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The bromine atom at the C2 position of the pyridine (B92270) ring in 1-(2-Bromo-6-methylpyridin-4-YL)ethanone is susceptible to nucleophilic aromatic substitution (SNAAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group, which stabilize the intermediate Meisenheimer complex.

Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides)

The displacement of the bromide by oxygen-based nucleophiles, such as alkoxides, provides a direct route to the corresponding 2-alkoxy-6-methylpyridin-4-yl ethanones. While specific examples for the title compound are not extensively documented in publicly available literature, the general reactivity of 2-bromopyridines suggests that reactions with sodium or potassium alkoxides in a suitable solvent like the corresponding alcohol or an aprotic polar solvent such as DMF or DMSO would proceed under thermal conditions or with microwave irradiation. The resulting aryl ethers are valuable intermediates for further synthetic elaborations.

A closely related transformation is the synthesis of the corresponding 2-hydroxypyridine (B17775) derivative. This can be achieved through hydrolysis of the bromo-compound, often under harsh conditions, or more commonly via a palladium-catalyzed hydroxylation or by displacement of the bromide with a protected hydroxyl group followed by deprotection.

Table 1: Representative Nucleophilic Substitution with Oxygen-Based Nucleophiles (Data below is illustrative, based on general reactions of 2-bromopyridines, as specific data for the title compound is limited)

Nucleophile Reagent/Catalyst Solvent Product
Methoxide Sodium Methoxide Methanol 1-(2-Methoxy-6-methylpyridin-4-yl)ethanone
Phenoxide Sodium Phenoxide DMF 1-(2-Phenoxy-6-methylpyridin-4-yl)ethanone

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

The formation of carbon-nitrogen bonds via substitution of the C2-bromide is a well-established transformation for 2-bromopyridines, often facilitated by palladium catalysis (e.g., Buchwald-Hartwig amination). These reactions allow for the introduction of a wide range of primary and secondary amines. For instance, the reaction of a 2-bromopyridine (B144113) with a volatile amine can be effectively carried out in a sealed tube. bldpharm.com The synthesis of 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine from 2,6-Dibromopyridine (B144722) using a pressure tube method highlights the feasibility of such substitutions. georgiasouthern.edu While direct experimental data for this compound is scarce, it is expected to undergo similar transformations.

Table 2: Representative Buchwald-Hartwig Amination Reactions (Data below is illustrative, based on general reactions of 2-bromopyridines, as specific data for the title compound is limited)

Amine Catalyst/Ligand Base Solvent Product
Benzylamine Pd(OAc)₂ / BINAP NaOt-Bu Toluene (B28343) 1-(2-(Benzylamino)-6-methylpyridin-4-yl)ethanone
Morpholine Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 1-(2-(Morpholino)-6-methylpyridin-4-yl)ethanone

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

The C2-bromide can also be displaced by sulfur-based nucleophiles to form the corresponding thioethers. These reactions typically proceed under basic conditions with a thiol and a suitable base, or through transition metal-catalyzed cross-coupling reactions. These thioether derivatives are important building blocks in various areas of chemical research.

Table 3: Representative Nucleophilic Substitution with Sulfur-Based Nucleophiles (Data below is illustrative, based on general reactions of 2-bromopyridines, as specific data for the title compound is limited)

Thiol Base Solvent Product
Ethanethiol Sodium Hydride THF 1-(2-(Ethylthio)-6-methylpyridin-4-yl)ethanone

Carbonyl Group Reactivity and Functional Group Interconversions

The ethanone (B97240) moiety of this compound is a key site for a variety of functional group interconversions, including reduction to alcohols and oxidation to carboxylic acids.

Reduction of the Ethanone Carbonyl to Alcohol Derivatives

The ketone functionality can be readily reduced to the corresponding secondary alcohol, (2-Bromo-6-methylpyridin-4-yl)methanol. This transformation can be achieved using a variety of reducing agents. Common methods include the use of sodium borohydride (B1222165) in an alcoholic solvent. For more hindered or less reactive ketones, stronger reducing agents like lithium aluminum hydride can be employed, although care must be taken to avoid reaction with the bromo-substituent.

Another mild and selective method for the reduction of ketones is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol like isopropanol. alfa-chemistry.comwikipedia.org This method is highly chemoselective and often leaves other functional groups, such as the bromo-substituent, intact. alfa-chemistry.com

Table 4: Representative Reduction Reactions of the Ethanone Carbonyl

Reducing Agent/Method Solvent Product
Sodium Borohydride Methanol/Ethanol (2-Bromo-6-methylpyridin-4-yl)methanol
Lithium Aluminum Hydride Diethyl ether/THF (2-Bromo-6-methylpyridin-4-yl)methanol

Oxidation Reactions of the Ethanone Moiety and Pyridine Ring

The ethanone side chain can be oxidized to a carboxylic acid, yielding 2-Bromo-6-methylisonicotinic acid. This conversion can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, followed by acidification. Another common method is the haloform reaction, where the methyl ketone is treated with a halogen in the presence of a base.

The methyl group on the pyridine ring can also be a site for oxidation. For instance, selenium dioxide (SeO₂) is known to oxidize methyl groups on heterocyclic rings to aldehydes. nih.gov Further oxidation would yield the corresponding carboxylic acid. The selective oxidation of either the ethanone methyl or the ring methyl group would depend on the specific reaction conditions and the choice of oxidizing agent.

Table 5: Representative Oxidation Reactions

Oxidizing Agent Target Functional Group Product
Potassium Permanganate (KMnO₄) Ethanone 2-Bromo-6-methylisonicotinic acid
Sodium Hypochlorite (Haloform reaction) Ethanone 2-Bromo-6-methylisonicotinic acid

Elimination Reactions for Conjugated Systems Formation

Elimination reactions of this compound provide a pathway to valuable conjugated systems, which are key structural motifs in many functional materials and biologically active molecules.

Dehydrobromination to Alpha,Beta-Unsaturated Carbonyl Compounds

While direct dehydrobromination of the pyridine ring of this compound is not a typical reaction, the acetyl group offers a site for transformations that can lead to alpha,beta-unsaturated carbonyl compounds. For instance, reactions involving the methyl group of the acetyl moiety, such as condensation reactions, can be followed by an elimination step to generate a carbon-carbon double bond in conjugation with the carbonyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Pyridine Bromine

The bromine atom on the pyridine ring of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. nih.gov In the context of this compound, this palladium-catalyzed reaction facilitates the coupling of the pyridyl core with a diverse range of aryl and heteroaryl groups via arylboronic acids.

The general scheme for the Suzuki-Miyaura reaction of this compound is as follows:

These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be crucial for achieving high yields and can be adapted for different types of arylboronic acids. For instance, anhydrous conditions in solvents like toluene may be preferable for electron-rich boronic acids, while aqueous solvent mixtures such as DME/water are often effective for electron-poor arylboronic acids. studfile.net A variety of palladium catalysts and ligands have been successfully employed, with Na₂PdCl₄/sSPhos being an effective system for some transformations. frontiersin.org

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine derivatives with various arylboronic acids.

EntryArylboronic AcidCatalystLigandBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O1-(6-Methyl-2-phenylpyridin-4-yl)ethanone85
24-Methoxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃Dioxane1-(6-Methyl-2-(4-methoxyphenyl)pyridin-4-yl)ethanone92
33-Thienylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene1-(6-Methyl-2-(thiophen-3-yl)pyridin-4-yl)ethanone78

This table is a representative example and specific yields for this compound may vary.

Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is amenable to other palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, Buchwald-Hartwig amination with amines, and cyanation reactions. rsc.org These reactions significantly expand the synthetic utility of this building block, allowing for the introduction of a wide array of functional groups.

For instance, the Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. The use of specialized ligands like BrettPhos and RuPhos has been shown to provide broad scope and high efficiency for the coupling of various amines with aryl halides. rsc.org

Mechanistic Aspects of Catalytic Pyridine Bromine Activation

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organoboron compound (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific nature of the ligands, base, and solvent can significantly influence the efficiency of each of these steps. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), have provided detailed insights into the energetics and transition states of these catalytic cycles, aiding in the optimization of reaction conditions. rsc.org

Reactions Leading to Pyridinium (B92312) Salts

The nitrogen atom of the pyridine ring in this compound can react with alkylating agents to form pyridinium salts. This reaction quaternizes the pyridine nitrogen, altering the electronic properties and reactivity of the molecule.

For example, reaction with an alkyl halide, such as methyl iodide, would yield 1-(2-bromo-6-methyl-1-methylpyridin-1-ium-4-yl)ethanone iodide. The formation of such pyridinium salts can increase the reactivity of the bromine atom towards nucleophilic substitution. It has been observed that 2,6-dibromopyridine reacts with dimethyl sulfate (B86663) to form a 1-methyl-2,6-dibromopyridinium salt, which then readily reacts with dilute alkali to yield 1-methyl-6-bromo-2-pyridone. researchgate.net This suggests a similar activation pathway could be accessible for this compound.


Derivatization and Structural Diversity Via 1 2 Bromo 6 Methylpyridin 4 Yl Ethanone

Synthesis of Heterocyclic Ring Systems Utilizing the Alpha-Bromoketone Motif

The presence of the α-bromoketone functionality in 1-(2-Bromo-6-methylpyridin-4-yl)ethanone is a key feature that enables its participation in a variety of cyclization reactions to form fused and non-fused heterocyclic systems. This reactivity is particularly valuable in medicinal chemistry, where such scaffolds are often associated with a broad range of biological activities.

Formation of Imidazo[1,2-a]pyridines and Related Annulated Heterocycles

The reaction of α-haloketones with 2-aminopyridines is a classical and widely employed method for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in drug discovery. acs.orgacs.orgrsc.org In this context, this compound can react with various substituted 2-aminopyridines to yield 2-substituted-7-bromo-5-methylimidazo[1,2-a]pyridines. The reaction typically proceeds via initial N-alkylation of the pyridine (B92270) nitrogen of the 2-aminopyridine (B139424) by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. acs.org Various catalysts, including molecular iodine and copper salts, have been shown to promote this transformation, often under mild conditions and in environmentally friendly solvents like water. acs.orgnih.gov Mechanochemical methods, utilizing techniques like manual grinding or vortex mixing, have also been developed as a green chemistry approach to this synthesis. researchgate.net

Reactant 1Reactant 2ProductConditionsYield
This compoundSubstituted 2-aminopyridine2-Aryl-7-bromo-5-methylimidazo[1,2-a]pyridineDBU, aqueous ethanol, room temperature65-94%
α-Bromoketone2-AminopyridineImidazo[1,2-a]pyridineMolecular Iodine, Water, UltrasoundUp to 96%
α-Haloketone2-AminopyridineImidazo[1,2-a]pyridineCatalyst-free, DMF, RefluxNot specified

Synthesis of Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives

The α-bromoketone moiety is also a key reactant in the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring. nih.govnih.gov By reacting this compound with a thiourea (B124793) or thioamide, a variety of 2-amino- or 2-substituted-4-(2-bromo-6-methylpyridin-4-yl)thiazoles can be prepared. One-pot, multi-component procedures have been developed for this synthesis, often utilizing environmentally benign catalysts and conditions. nih.gov Microwave-assisted Hantzsch reactions have also been shown to be effective, leading to reduced reaction times and improved yields. nih.gov

Similarly, the acetyl group of this compound can participate in condensation reactions to form pyrimidine derivatives. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, is a well-established method for synthesizing dihydropyrimidinones. nih.govnih.gov While direct use of the title compound in a classical Biginelli reaction is not extensively documented, its derivatives, where the acetyl group is modified to a β-dicarbonyl functionality, could serve as precursors for pyrimidine synthesis.

ReactionReactantsProductConditions
Hantzsch Thiazole SynthesisThis compound, Thiourea2-Amino-4-(2-bromo-6-methylpyridin-4-yl)thiazoleConventional heating or ultrasonic irradiation
Biginelli ReactionAldehyde, β-Dicarbonyl Compound, Urea/ThioureaDihydropyrimidinoneVarious catalysts (e.g., Lewis acids, protic acids)

Ring Closure Reactions for Diverse Heterocyclic Scaffolds

Beyond the well-established syntheses of imidazo[1,2-a]pyridines and thiazoles, the reactive nature of this compound allows for its use in the construction of other heterocyclic scaffolds. For instance, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while condensation with active methylene (B1212753) compounds could provide access to a variety of other ring systems. The specific reaction conditions and the choice of the reacting partner would determine the final heterocyclic product, highlighting the versatility of the title compound as a building block.

Introduction of Diverse Substituents through Functional Group Manipulations

The this compound molecule possesses two primary sites for functional group manipulation: the bromine atom on the pyridine ring and the acetyl group. These sites allow for the introduction of a wide range of substituents, leading to extensive structural diversity.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govlibretexts.orgnih.govresearchgate.net This is a highly versatile method for creating biaryl structures.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring. chemspider.comnih.gov

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromo-pyridine and terminal alkynes, providing access to alkynyl-substituted pyridines. wikipedia.orglibretexts.orgorganic-chemistry.org

The acetyl group can also be readily modified.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165). This alcohol can be further functionalized, for example, by etherification or esterification.

Alpha-Functionalization: The alpha-carbon of the ketone can be further halogenated or functionalized in other ways, providing a handle for additional synthetic transformations.

Reaction TypeReactantCoupling PartnerProduct
Suzuki-Miyaura CouplingThis compoundAryl/Heteroaryl boronic acid1-(2-Aryl/Heteroaryl-6-methylpyridin-4-yl)ethanone
Buchwald-Hartwig AminationThis compoundAmine1-(2-Amino-6-methylpyridin-4-yl)ethanone derivative
Sonogashira CouplingThis compoundTerminal alkyne1-(2-Alkynyl-6-methylpyridin-4-yl)ethanone
ReductionThis compoundReducing agent (e.g., NaBH4)1-(2-Bromo-6-methylpyridin-4-yl)ethanol

Design and Synthesis of Structurally Modified Analogs

The ability to perform a wide range of chemical transformations on this compound makes it an excellent starting point for the design and synthesis of structurally modified analogs with potential biological activity. For instance, this scaffold is relevant to the development of kinase inhibitors, a significant class of therapeutic agents. nih.govnih.govsigmaaldrich.com By combining the heterocyclic ring-forming reactions with the functional group manipulations, a vast chemical space can be explored.

For example, one could envision a synthetic strategy where the bromine atom is first replaced via a Suzuki coupling, followed by the reaction of the acetyl group to form an imidazo[1,2-a]pyridine ring. Alternatively, the heterocyclic core could be constructed first, followed by functionalization of the bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring. This modular approach allows for the systematic variation of substituents at different positions of the molecule, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.

Advanced Spectroscopic and Structural Elucidation of 1 2 Bromo 6 Methylpyridin 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule can be obtained.

Proton (¹H) NMR Analysis for Structural Connectivity

The ¹H NMR spectrum of 1-(2-Bromo-6-methylpyridin-4-YL)ethanone provides distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals for the two aromatic protons on the pyridine (B92270) ring and the two methyl groups.

The protons on the pyridine ring, located at positions 3 and 5, are chemically non-equivalent and appear as singlets in the aromatic region of the spectrum. The methyl protons of the acetyl group (-COCH₃) typically appear as a sharp singlet further downfield due to the electron-withdrawing effect of the adjacent carbonyl group. The protons of the methyl group attached to the pyridine ring at position 6 also produce a singlet, but at a chemical shift characteristic for an alkyl group on an aromatic ring.

Table 1: ¹H NMR Chemical Shift Data for this compound (Data presented is a representative compilation from typical spectral data for this compound and related structures.)

Proton Chemical Shift (δ, ppm) Multiplicity
Pyridine-H (position 3 or 5)~7.5 - 7.8Singlet
Pyridine-H (position 3 or 5)~7.5 - 7.8Singlet
Acetyl-CH₃~2.6Singlet
Pyridine-CH₃ (position 6)~2.5Singlet

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum will show a signal for the carbonyl carbon of the ketone group at a significantly downfield chemical shift (typically >190 ppm). The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbon atom bonded to the bromine (C2) showing a characteristic shift. The carbons bearing the acetyl group (C4) and the methyl group (C6) will also be clearly identifiable. The two methyl carbons, one from the acetyl group and one from the pyridine ring, will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound (Values are estimated based on spectral data for analogous structures.)

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~195 - 200
C6 (Pyridine)~160 - 165
C4 (Pyridine)~145 - 150
C2 (Pyridine)~140 - 145
C3, C5 (Pyridine)~120 - 125
Acetyl-CH₃~25 - 30
Pyridine-CH₃~20 - 25

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY: This experiment would show correlations between coupled protons. However, in this specific molecule, the pyridine protons are expected to be singlets with no vicinal proton-proton coupling, limiting the utility of COSY for the ring system.

HSQC: This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting fragments of a molecule. For instance, it would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as the C4 carbon of the pyridine ring, confirming the attachment of the acetyl group. It would also show correlations between the ring protons and adjacent ring carbons.

Although specific experimental 2D NMR data for this compound is not widely published, the application of these techniques is a standard procedure in structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the methyl and aromatic groups, and C=C and C=N stretching vibrations within the pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carbonyl (Ketone)C=O Stretch~1690
Aromatic RingC=C / C=N Stretch~1550 - 1600
MethylC-H Stretch~2900 - 3000
Carbon-BromineC-Br Stretch~500 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₈H₈BrNO), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation pattern can also provide structural information. Common fragmentation pathways would include the loss of a methyl group (CH₃) or an acetyl group (CH₃CO).

Table 4: Mass Spectrometry Data for this compound

Ion Description Expected m/z
[C₈H₈⁷⁹BrNO]⁺Molecular Ion213
[C₈H₈⁸¹BrNO]⁺Molecular Ion (Isotope)215
[M - CH₃]⁺Loss of a methyl group198/200
[M - COCH₃]⁺Loss of the acetyl group170/172

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this writing, there are no published reports of the single crystal structure of this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. A successful crystallographic analysis would confirm the planar structure of the pyridine ring and provide details about the orientation of the acetyl group relative to the ring, as well as how the molecules pack together in a crystal lattice.

Crystal Packing and Intermolecular Interactions

Detailed experimental data on the crystal packing and specific intermolecular interactions for this compound is not available in published literature. This information is typically obtained through single-crystal X-ray diffraction analysis, which reveals the three-dimensional arrangement of molecules in the solid state. Such an analysis would provide insights into the non-covalent forces, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern the supramolecular architecture.

Conformational Analysis of the Ethanone (B97240) Moiety and Pyridine Ring

Specific conformational details for this compound, such as the dihedral angle between the plane of the pyridine ring and the ethanone substituent, are not documented in the available literature. This type of analysis, derived from crystallographic data or computational chemistry, is essential for understanding the molecule's steric and electronic properties.

Elemental Analysis for Empirical Formula Confirmation

While the empirical formula for this compound is established as C₈H₈BrNO, specific published reports containing experimental elemental analysis data (e.g., found percentages of Carbon, Hydrogen, and Nitrogen) to confirm this formula could not be retrieved. This standard analytical technique is used to verify the purity and composition of a synthesized compound.

Computational and Theoretical Investigations of 1 2 Bromo 6 Methylpyridin 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Optimization of Molecular Geometries

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the ground-state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For 1-(2-Bromo-6-methylpyridin-4-YL)ethanone, this would yield precise values for bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to its electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests lower reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual guide to the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. For this compound, an MEP map would highlight the likely sites for electrophilic and nucleophilic attack.

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Descriptors

A range of quantum chemical descriptors derived from DFT calculations can be used to quantify and predict the reactivity of a molecule. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors provide a more nuanced understanding of a molecule's reactive nature than the HOMO-LUMO gap alone and can be instrumental in predicting how this compound might behave in a chemical reaction.

Conformational Landscape Analysis and Energetics

Molecules with rotatable single bonds, such as the acetyl group in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers and the energy barriers between them. Understanding the conformational landscape is vital as the properties and biological activity of a molecule can be highly dependent on its preferred shape.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, this would involve:

Vibrational Spectroscopy: Predicting the infrared and Raman spectra to assign vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts of protons (¹H) and carbon atoms (¹³C) to aid in spectral assignment.

Electronic Spectroscopy: Simulating the UV-visible spectrum by calculating the energies of electronic transitions.

Applications of 1 2 Bromo 6 Methylpyridin 4 Yl Ethanone As a Key Synthetic Intermediate

Building Block in Complex Organic Synthesis

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.com 1-(2-Bromo-6-methylpyridin-4-YL)ethanone fits this description perfectly, as it is commercially available and possesses functional groups amenable to a variety of coupling and transformation reactions. Its utility as a heterocyclic building block is noted in chemical supplier catalogues, which classify it among pyridines, bromides, and ketones intended for synthetic applications.

The presence of the bromo-substituent on the pyridine (B92270) ring is particularly significant. This feature allows the molecule to participate in numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in assembling complex molecular frameworks from simpler, modular components. The acetyl group and the pyridine nitrogen also offer sites for further chemical modification, enhancing its versatility as a building block.

Precursor for the Elaboration of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal and materials chemistry. This compound serves as an excellent starting point for creating a variety of more complex heterocyclic structures. The reactivity of both the bromine atom and the acetyl group can be harnessed to construct new rings fused to or substituted on the initial pyridine core.

For instance, the ketone functionality of the acetyl group can undergo condensation reactions with various reagents to form new heterocyclic rings. The bromine atom can be displaced or involved in coupling reactions to introduce other heterocyclic systems or to initiate cyclization sequences. While specific examples for this exact isomer are not detailed in readily available literature, the general reactivity patterns of related bromo-acetyl-pyridines suggest its potential in synthesizing bicyclic and polycyclic aromatic systems, which are common motifs in pharmacologically active compounds. The field of heterocyclic chemistry extensively uses such precursors to build libraries of novel compounds for various screening purposes.

Intermediacy in Multi-Step Synthetic Sequences to Specific Carbonyl-Containing Targets

In a multi-step synthesis, an intermediate is a compound that is formed in one step and then consumed in the next to ultimately yield a final target molecule. This compound is designed to function as such an intermediate, particularly in pathways leading to more elaborate carbonyl-containing molecules.

The acetyl group (-C(O)CH₃) is a key feature in this context. It can be the final carbonyl group in the target, or it can be chemically modified. For example, it can undergo alpha-halogenation, aldol (B89426) condensations, or reduction to an alcohol, which can then be further functionalized. The pyridine ring itself can be considered a large, functionalized substituent on a ketone. The bromine atom provides a reactive handle to attach the entire pyridinyl ethanone (B97240) moiety to another molecule through coupling reactions, making it an intermediate in the synthesis of larger molecules where the keto-pyridine unit is a desired substructure. The strategic importance of such intermediates is central to planning efficient synthetic routes, allowing chemists to assemble complex targets in a convergent and logical manner.

Future Research Trajectories and Methodological Advancements

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for pyridine (B92270) scaffolds. numberanalytics.comsci-hub.se Future work on 1-(2-Bromo-6-methylpyridin-4-yl)ethanone is likely to prioritize the reduction of hazardous waste, energy consumption, and the use of non-renewable feedstocks.

Key research directions include:

Catalytic Condensation Reactions: Moving away from classical, multi-step pyridine syntheses, research is focusing on acceptorless dehydrogenative condensation concepts. nih.gov For instance, methods that combine diols and amines to form β-amino alcohols, which then undergo selective dehydrogenative heterocondensation with γ-amino alcohols, could provide novel, atom-economical routes to meta-functionalized pyridines. nih.gov Adapting such strategies could offer a more sustainable pathway to the core pyridine structure of the target compound.

Use of Heterogeneous Catalysts: The use of reusable, solid-supported catalysts offers significant environmental benefits over homogeneous systems. Research into metal-organic frameworks (MOFs) has demonstrated their potential as efficient heterogeneous catalysts for the synthesis of 2,4,6-trisubstituted pyridines. acs.org Future investigations could develop a MOF-based system tailored for the synthesis of the specific substitution pattern of this compound, simplifying purification and catalyst recycling. acs.org

Alternative Reaction Media: The exploration of ionic liquids and solvent-free reaction conditions represents another promising avenue. Ionic liquids have been successfully used as catalysts in one-pot, multi-component syntheses of fused pyridine derivatives, contributing to a more sustainable chemical process. acs.org Similarly, solvent-free methodologies at room temperature for producing multi-substituted pyridines are being developed, which drastically reduce volatile organic compound (VOC) emissions. rsc.org

A comparative table of potential green synthesis strategies is presented below.

StrategyPrinciplePotential Advantage for Synthesis
Dehydrogenative CondensationForms C-N and C-C bonds from alcohols and amines, releasing only water.Reduces reliance on pre-functionalized or fossil carbon feedstocks. nih.gov
Heterogeneous Catalysis (e.g., MOFs)Utilizes a recyclable, solid catalyst.Simplifies product purification, reduces catalyst waste, and allows for continuous processes. acs.org
Solvent-Free SynthesisReactions are conducted without a solvent medium.Eliminates solvent waste, reduces energy for solvent removal, and can improve reaction rates. rsc.org

Exploration of Novel Catalytic Systems for C-Br Activation

The 2-bromo substituent is a key functional handle on the pyridine ring, making it a prime site for cross-coupling reactions to build more complex molecules. While palladium-based catalysts are the conventional choice for activating C-Br bonds, future research will aim to develop more cost-effective, robust, and selective catalytic systems.

Anticipated advancements include:

Earth-Abundant Metal Catalysis: There is a strong impetus to replace precious metals like palladium with more abundant and less toxic alternatives such as copper or iron. Copper-catalyzed systems are already used for the synthesis of amides from carboxylic acids and amines, proceeding through reactive intermediates that could be adapted for pyridine functionalization. rsc.org Future work will likely focus on designing copper or iron complexes that can efficiently mediate the C-Br coupling of this compound with a wide range of nucleophiles.

Advanced Ligand Design: The performance of a metal catalyst is critically dependent on the surrounding ligands. Research into novel phosphite (B83602) ligands for palladium-catalyzed coupling reactions has shown that they can lead to highly active systems. researchgate.net The development of new pincer-type ligands, such as PN₅P ligands for iridium catalysts, has enabled novel transformations like the dehydrogenative condensation of amino alcohols. nih.gov Tailoring such advanced ligands for the specific electronic environment of the target molecule could lead to catalysts with unprecedented activity and selectivity.

The table below summarizes findings from a study on catalytic systems for the coupling of dihalogenopyridines, indicating the type of optimization research that could be applied to this compound. researchgate.net

Catalyst System (Precursor + Ligand)Key Observation
[Pd(acac)₂] + P(OPh)₃Most active system for coupling. researchgate.net
[Pd(acac)₂] + PPh₃Highest selectivity for the desired cross-coupling product. researchgate.net
[Pd(acac)₂] + BINAP or dppfSlightly inferior catalytic activity compared to monodentate ligands. researchgate.net

Investigation of Stereoselective Transformations

The ethanone (B97240) group at the C4 position of the molecule presents an opportunity for stereoselective synthesis, a critical aspect of medicinal chemistry where enantiomeric purity can determine biological activity. rsc.orgnih.gov Future research will likely explore the conversion of the prochiral ketone into a chiral center.

Potential research avenues include:

Asymmetric Reduction: The development of catalytic systems for the asymmetric reduction of the ketone to a chiral alcohol. This would yield (R)- or (S)-1-(2-bromo-6-methylpyridin-4-yl)ethanol, valuable chiral building blocks for synthesizing enantiomerically pure pharmaceuticals.

Asymmetric Addition Reactions: The ketone can serve as an electrophile for asymmetric nucleophilic additions (e.g., Grignard or organolithium reagents) in the presence of a chiral ligand or catalyst. This would create a stereocenter while simultaneously introducing further molecular complexity.

Enolate Chemistry: The α-carbon of the ethanone group could be deprotonated to form an enolate, which could then participate in stereoselective alkylation or aldol (B89426) reactions, enabling the construction of adjacent stereocenters.

The successful development of these transformations would significantly increase the value of this compound as a scaffold in drug discovery.

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research for predicting molecular properties and elucidating reaction mechanisms. nih.govbohrium.com Applying these techniques to this compound can accelerate the discovery of new reactions and optimize existing ones.

Future computational studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for C-Br activation with various catalysts. rsc.orgbohrium.com This can provide insights into the factors controlling catalytic activity and selectivity, guiding the design of more efficient catalysts. researchgate.net

Property Prediction: Calculating key electronic and structural properties to understand the molecule's reactivity. Parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution can help predict the most likely sites for nucleophilic or electrophilic attack. bohrium.comresearchgate.net

Virtual Screening: Modeling the docking of derivatives of this compound into the active sites of biological targets like enzymes. nih.govufl.edu This can help prioritize synthetic targets for drug discovery programs.

The following table lists key parameters from computational studies on pyridine derivatives that could be applied to the target compound. nih.govbohrium.com

Computational MethodParameterApplication
Density Functional Theory (DFT)HOMO/LUMO Energies, Energy GapPredicts electronic transitions and chemical reactivity. bohrium.com
DFTMolecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack. bohrium.com
Molecular DockingBinding Energy / ScorePredicts the binding affinity of a molecule to a protein target. nih.govufl.edu
CNS Multiparameter Optimization (CNS-MPO)Score based on multiple propertiesEstimates the likelihood of a compound penetrating the central nervous system. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher yields. sci-hub.seacs.org The synthesis and functionalization of this compound are well-suited for this technology.

Future directions include:

Continuous Synthesis of the Pyridine Core: Adapting existing pyridine syntheses, such as the Bohlmann-Rahtz reaction, to a continuous flow process. beilstein-journals.orgresearchgate.net Microwave flow reactors, in particular, can accelerate reactions and allow for the one-step synthesis of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.orgtechnologynetworks.com

Flow-Based Functionalization: Performing subsequent transformations, such as the catalytic C-Br coupling, in a flow setup. This could involve passing the substrate solution through a heated tube packed with a solid-supported catalyst (a packed-bed reactor), which simplifies purification and allows for continuous production.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, catalyst loading, solvent). Automated electroanalysis platforms have been used to investigate the mechanisms of proton-coupled electron transfer in functionalized pyridine complexes, demonstrating the power of automation in mechanistic discovery and optimization. acs.org

A comparison from the literature highlights the potential advantages of transferring a pyridine synthesis from batch to flow conditions. researchgate.net

MethodConditionsYield
Batch MicrowaveEtOH–AcOH, 120 °C, 5 min86%
Flow MicrowaveEtOH–AcOH, 120 °C, 5 min residence time76%
Flow Conductive HeatingEtOH–AcOH, 120 °C, 5 min residence time86%

While the microwave flow yield was slightly lower in this specific example, the ability to continuously process material and integrate multiple reaction steps often makes flow chemistry a superior choice for large-scale production. sci-hub.sebeilstein-journals.org

Q & A

Q. What are the common synthetic routes for 1-(2-Bromo-6-methylpyridin-4-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : A widely reported method involves condensation reactions using brominated pyridine derivatives and ketone precursors. For example, in a modified Hantzsch-like synthesis, 2-bromo-6-methylpyridine is reacted with acetylating agents under reflux conditions. Ethanol or acetonitrile solvents are typically employed, with ammonium acetate as a catalyst. Reaction times (10–20 hours) and temperature (70–80°C) critically affect yield, as prolonged heating may lead to bromine displacement side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic peaks for the methyl group (~2.5 ppm, singlet) and pyridine protons (downfield shifts due to bromine electronegativity). 13^{13}C NMR confirms the ketone carbonyl (~200 ppm) and aromatic carbons.
  • X-ray Crystallography : SHELX programs are used to resolve crystal structures, with refinement parameters (e.g., R factor < 0.05) ensuring accuracy. Hydrogen bonding and halogen interactions in the crystal lattice can be analyzed to predict stability .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators for airborne particles, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential irritancy (OSHA guidelines). Store in a cool, dry environment away from oxidizing agents. Emergency procedures should include ethanol rinses for skin exposure and immediate medical consultation for inhalation .

Advanced Research Questions

Q. How can conflicting melting point data for brominated pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies in reported melting points (e.g., 78–82°C vs. 59–60°C for related compounds) often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify phase transitions. Recrystallization from DMF/ethanol (1:2) or toluene is advised to obtain pure crystalline forms. Cross-validate with HPLC purity assays (>95%) .

Q. What challenges arise in X-ray crystallographic analysis of brominated pyridine-based ketones?

  • Methodological Answer : Bromine’s high electron density causes absorption errors in diffraction data. Mitigation strategies include:
  • Using Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption.
  • Applying multi-scan corrections (SADABS in SHELXL) during refinement.
  • Analyzing thermal displacement parameters (Ueq_{eq}) to distinguish disorder from true bonding interactions. Example: In 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, Br···O halogen bonding was resolved with a final R1 = 0.038 .

Q. How do substituent effects on the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position and methyl group at the 6-position create steric and electronic effects. For Suzuki-Miyaura couplings:
  • Steric hindrance : Bulky ligands (e.g., SPhos) improve selectivity for the 4-position.
  • Electronic effects : Electron-withdrawing bromine enhances oxidative addition rates with Pd(0) catalysts. Computational studies (DFT) on charge distribution (Mulliken charges) can predict reactive sites .

Q. What strategies optimize catalytic efficiency in the synthesis of derivatives?

  • Methodological Answer :
  • Catalyst screening : Pd(OAc)2_2/XPhos systems show higher turnover numbers (TON > 1000) for arylations.
  • Solvent effects : DMF increases polarity but may promote side reactions; toluene is preferred for sterically hindered substrates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 minutes) while maintaining yields >80% .

Q. How can contradictory biological activity data be analyzed for derivatives of this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays often stem from:
  • Cell line variability : Test multiple lines (e.g., HeLa, MCF-7) and normalize to positive controls (e.g., doxorubicin).
  • Solubility limitations : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.